molecular formula C14H19N5O2 B11140114 N-[2-(2-furyl)ethyl]-1-(1H-1,2,3,4-tetraazol-1-yl)-1-cyclohexanecarboxamide

N-[2-(2-furyl)ethyl]-1-(1H-1,2,3,4-tetraazol-1-yl)-1-cyclohexanecarboxamide

Cat. No.: B11140114
M. Wt: 289.33 g/mol
InChI Key: HYGOAFHWYXVPJV-UHFFFAOYSA-N
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Description

N-[2-(2-furyl)ethyl]-1-(1H-1,2,3,4-tetraazol-1-yl)-1-cyclohexanecarboxamide is a complex organic compound characterized by its unique structure, which includes a furan ring, a tetraazole ring, and a cyclohexane carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-furyl)ethyl]-1-(1H-1,2,3,4-tetraazol-1-yl)-1-cyclohexanecarboxamide typically involves multiple steps. One common approach is to start with the preparation of the furan ring, followed by the introduction of the ethyl group. The tetraazole ring is then synthesized through a cyclization reaction, and finally, the cyclohexane carboxamide group is attached. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-furyl)ethyl]-1-(1H-1,2,3,4-tetraazol-1-yl)-1-cyclohexanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

N-[2-(2-furyl)ethyl]-1-(1H-1,2,3,4-tetraazol-1-yl)-1-cyclohexanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts .

Mechanism of Action

The mechanism of action of N-[2-(2-furyl)ethyl]-1-(1H-1,2,3,4-tetraazol-1-yl)-1-cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-furyl)ethyl]-1-(1H-1,2,3,4-tetraazol-1-yl)-1-cyclohexanecarboxamide stands out due to its unique combination of a furan ring, a tetraazole ring, and a cyclohexane carboxamide group.

Properties

Molecular Formula

C14H19N5O2

Molecular Weight

289.33 g/mol

IUPAC Name

N-[2-(furan-2-yl)ethyl]-1-(tetrazol-1-yl)cyclohexane-1-carboxamide

InChI

InChI=1S/C14H19N5O2/c20-13(15-9-6-12-5-4-10-21-12)14(7-2-1-3-8-14)19-11-16-17-18-19/h4-5,10-11H,1-3,6-9H2,(H,15,20)

InChI Key

HYGOAFHWYXVPJV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C(=O)NCCC2=CC=CO2)N3C=NN=N3

Origin of Product

United States

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